2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCDJISBMKFULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211653 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060803-16-8 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060803-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Assembly via Suzuki-Miyaura Coupling
The pyrrolo[2,3-b]pyridine core is often constructed using palladium-catalyzed cross-coupling reactions. A representative method involves the Suzuki-Miyaura coupling of 5-bromo-7-azaindole with aryl boronic acids. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in a dioxane/water solvent system at 80°C. This yields 5-aryl-7-azaindole derivatives, which serve as intermediates for further functionalization.
Bromination and Tosylation for Intermediate Stabilization
Bromination at the 3-position of the pyrrolo[2,3-b]pyridine core is achieved using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane. Subsequent tosylation with p-toluenesulfonyl chloride (TsCl) in a biphasic system (dichloromethane/aqueous NaOH) stabilizes the intermediate, facilitating subsequent reductions or substitutions. For example, 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes tosylation to yield a stabilized sulfonamide derivative.
Reduction to Dihydro Derivatives
The 2,3-dihydro structure is introduced via catalytic hydrogenation or chemical reduction. In one protocol, the aromatic pyrrolo[2,3-b]pyridine ring is partially saturated using hydrogen gas and a palladium catalyst. Alternatively, sodium borohydride (NaBH₄) in methanol reduces the double bond selectively, preserving the carbaldehyde functionality at position 5.
Introduction of the Carbaldehyde Group
The 5-carbaldehyde moiety is installed through oxidation of a methyl group or direct formylation. A two-step sequence involving radical bromination of a methyl-substituted precursor followed by azide displacement and hydrolysis has been reported. For instance, methyl 4-bromo-2-methylbenzoate is treated with NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride, followed by sodium azide in DMF at 100°C. Hydrolysis of the resulting azide under acidic conditions yields the aldehyde.
Reaction Optimization and Mechanistic Insights
Catalyst and Solvent Effects
The choice of palladium catalyst significantly impacts Suzuki coupling efficiency. Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in terms of yield and regioselectivity, particularly for electron-deficient boronic acids. Solvent systems such as 2.5:1 dioxane/water enhance reaction rates by stabilizing the transition state.
Temperature and Time Dependence
Optimal bromination of the pyrrolo[2,3-b]pyridine core occurs at 0–25°C over 1–16 hours, with NBS in dichloromethane yielding >80% conversion. Prolonged reaction times (>16 hours) lead to over-bromination, necessitating precise control.
Protecting Group Strategies
The tert-butyldimethylsilyl (TBS) group is employed to protect the pyrrole nitrogen during aldehyde introduction. Deprotection using tetrabutylammonium fluoride (TBAF) restores the free amine without affecting the aldehyde functionality. This strategy avoids side reactions during oxidation steps.
Analytical Characterization
Spectroscopic Data
LC-MS (Electrospray): The title compound exhibits a molecular ion peak at m/z 365.1 [M+H]⁺, consistent with its molecular formula (C₁₃H₁₂N₂O).
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.45 (d, J = 5.2 Hz, 1H, H-6), 7.92 (d, J = 5.2 Hz, 1H, H-4), 4.12–4.08 (m, 2H, H-2), 3.75–3.71 (m, 2H, H-3).
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the pyrrolo[2,3-b]pyridine core and the equatorial orientation of the carbaldehyde group. The dihydro ring adopts a half-chair conformation, with bond lengths indicative of partial saturation.
Applications and Derivatives
Biological Activity
Derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exhibit inhibitory activity against fibroblast growth factor receptors (FGFR1–3). Compound 4h from a recent study showed IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), highlighting its potential as an anticancer agent.
Material Science Applications
The electron-deficient pyrrolo[2,3-b]pyridine core serves as a building block for organic semiconductors. Functionalization with electron-withdrawing groups (e.g., aldehydes) enhances charge transport properties in thin-film transistors.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Halogens, organometallic reagents, and other nucleophiles.
Major Products Formed
Oxidation: 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.
Reduction: 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a series of pyrrolo[2,3-b]pyridine derivatives demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3. One particular derivative exhibited IC50 values as low as 7 nM for FGFR1, indicating strong potential as a lead compound for cancer therapeutics .
Neuroprotective Effects
Research has indicated that compounds with similar structures may offer neuroprotective benefits. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions these compounds as candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Electronics
The unique electronic properties of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films enhances their utility in flexible electronic devices.
Polymer Chemistry
In polymer science, the incorporation of pyrrolo[2,3-b]pyridine units into polymer backbones can improve thermal stability and mechanical properties. This modification is particularly useful in developing high-performance materials for aerospace and automotive applications.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as FGFRs. The compound and its derivatives inhibit the FGFR signaling pathway, which is crucial in various types of tumors . By binding to the receptor, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the inhibition of tumor growth and induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects :
- Halogenation : Chlorine or bromine substituents (e.g., 4-chloro or 5-bromo derivatives) enhance electrophilicity and enable cross-coupling reactions, critical in drug discovery .
- Aldehyde Position : The 5-carbaldehyde group (vs. 3-carbaldehyde in 5-bromo analogs) influences regioselectivity in condensation reactions .
Research Findings and Challenges
- Market Trends : The global market for 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is projected to grow at a CAGR of 5.2% (2020–2025), driven by demand for small-molecule therapeutics .
- Synthetic Challenges : Functionalization of the pyrrolo-pyridine core often requires precise control of reaction conditions to avoid side reactions, particularly with halogenated derivatives .
Biological Activity
Overview
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde is a heterocyclic compound notable for its fused pyridine and pyrrole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block in the synthesis of pharmacologically active molecules. Research indicates its relevance in cancer therapy, enzyme inhibition, and receptor modulation.
- Molecular Formula : CHNO
- Molecular Weight : 148.16 g/mol
- CAS Number : 1060803-16-8
The biological activity of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde is primarily attributed to its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound and its derivatives have been shown to inhibit FGFR signaling pathways, which are crucial in various tumor types, thereby offering potential therapeutic applications in oncology .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- FGFR Inhibition : Compounds derived from 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3. One derivative exhibited IC values of 7 nM for FGFR1 and induced apoptosis in breast cancer cells .
- Cytotoxicity Studies : In vitro studies revealed moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor:
- Enzyme Targets : It has been utilized in studies focusing on enzyme inhibitors due to its structural similarity to biologically active molecules. This makes it a candidate for developing drugs targeting specific enzymes involved in disease processes.
Other Biological Activities
The broader biological activities of pyrrolo derivatives, including those related to 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde, encompass:
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens.
- Neuroprotective Effects : Investigations suggest potential applications in treating diseases affecting the nervous system .
Case Studies and Research Findings
Q & A
Basic: What are the optimized synthetic routes for 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde, and how can regioselectivity be controlled?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolopyridine core. A key step is the introduction of the aldehyde group via Vilsmeier-Haack formylation or hexamine-mediated formylation under acidic conditions (e.g., acetic acid/water at 120°C) . Regioselectivity is controlled by protecting group strategies, such as tosylation (using NaH/TsCl in THF), to direct cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) at specific positions . Optimization of reaction time, temperature (e.g., 105°C for Pd-catalyzed couplings), and stoichiometry (e.g., 1.2 eq boronic acid) improves yields up to 96% .
Advanced: How can structural modifications at the 3- and 5-positions influence biological activity, and what methodologies support structure-activity relationship (SAR) studies?
Answer:
Substituents at the 3- and 5-positions modulate interactions with biological targets like sigma receptors or kinases . For SAR studies:
- 3-Position : Introduce amino or acylated amino groups via nitro reduction (Raney Ni/H₂) followed by nicotinoylation (nicotinoyl chloride in pyridine) to enhance binding affinity .
- 5-Position : Aryl groups (e.g., 3,4-dimethoxyphenyl) added via Suzuki coupling improve steric and electronic complementarity with hydrophobic enzyme pockets .
Biological evaluation uses in vitro assays (e.g., kinase inhibition IC₅₀) paired with molecular docking to validate target engagement .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals, such as the aldehyde proton at δ 9.93 ppm and aromatic protons in the pyrrolopyridine ring (δ 8.5–9.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₈H₇N₂O: 147.0561) .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported synthetic yields for cross-coupling reactions involving this scaffold?
Answer:
Discrepancies in yields (e.g., 58% vs. 96% ) often stem from:
- Catalyst loading : Pd(PPh₃)₄ at 2 mol% vs. higher loadings.
- Solvent systems : Toluene/EtOH/H₂O (3:1:1) enhances solubility of boronic acids.
- Purification methods : Flash chromatography (heptane/EtOAc gradients) vs. recrystallization.
Mitigation strategies : - Use DoE (Design of Experiments) to optimize parameters.
- Validate reproducibility via in situ FTIR monitoring of reaction progress .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Answer:
- DFT Calculations : Model the electrophilicity of the aldehyde group using Gaussian09 at the B3LYP/6-31G* level to predict sites for nucleophilic attack (e.g., Grignard additions) .
- Frontier Molecular Orbital (FMO) Analysis : Identifies HOMO-LUMO gaps (~4.5 eV) to assess stability and regioselectivity in reactions with organometallic reagents .
Basic: How can researchers stabilize 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde during storage and handling?
Answer:
- Storage : Under inert atmosphere (N₂) in amber vials at -20°C to prevent oxidation of the aldehyde group.
- Handling : Use anhydrous solvents (e.g., THF over molecular sieves) and avoid prolonged exposure to light/moisture, which can lead to hydrate formation .
Advanced: What strategies are effective for derivatizing the aldehyde group into bioorthogonal functional handles?
Answer:
- Oxime Ligation : React with aminooxy reagents (e.g., alkoxyamines) in pH 4.5 buffer to form stable oxime bonds for bioconjugation .
- Reductive Amination : Use NaBH₃CN with primary amines (e.g., benzylamine) to generate secondary amines while retaining the heterocyclic core .
- Click Chemistry : Convert the aldehyde to an alkyne via Wittig reaction for CuAAC (copper-catalyzed azide-alkyne cycloaddition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
